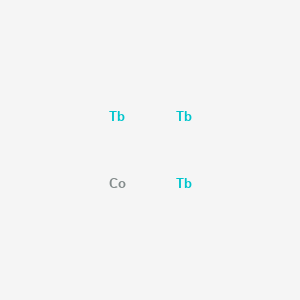
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that features a combination of aromatic rings, iodine atoms, and an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:
Acetamidation: The acetamido group can be introduced through the reaction of the iodinated compound with N-methylacetamide under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the iodinated acetamido compound with o-tolylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the acetamido group.
Reduction: Reduction reactions may target the iodine atoms or the acetamido group.
Substitution: Halogen atoms like iodine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce deiodinated or deacetylated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound might be explored for their potential as imaging agents due to the presence of iodine, which is useful in radiographic imaging.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, such as anti-inflammatory or anticancer agents, given the bioactivity of similar structures.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating biological pathways. The iodine atoms could facilitate interactions with proteins or nucleic acids, while the acetamido group might enhance binding affinity.
類似化合物との比較
Similar Compounds
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)acetic acid: Lacks the o-tolyl group, which might affect its chemical reactivity and biological activity.
2-(3-(N-Methylacetamido)-2,4,6-diiodophenoxy)-2-(o-tolyl)acetic acid: Contains fewer iodine atoms, potentially altering its imaging properties and reactivity.
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid: The position of the tolyl group is different, which could influence its steric interactions and overall activity.
Uniqueness
The unique combination of functional groups in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
23197-57-1 |
|---|---|
分子式 |
C18H16I3NO4 |
分子量 |
691.0 g/mol |
IUPAC名 |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C18H16I3NO4/c1-9-6-4-5-7-11(9)16(18(24)25)26-17-13(20)8-12(19)15(14(17)21)22(3)10(2)23/h4-8,16H,1-3H3,(H,24,25) |
InChIキー |
LRJORYLDOVGSIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)N(C)C(=O)C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)


![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)








